molecular formula C19H17N3O3 B6339321 2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans) CAS No. 365542-63-8

2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)

Cat. No.: B6339321
CAS No.: 365542-63-8
M. Wt: 335.4 g/mol
InChI Key: JBGQGUUMJYSWFJ-VAWYXSNFSA-N
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Description

“2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their multidirectional biological activity . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves several steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve several steps . The exact reactions for the specific compound “2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)” are not explicitly mentioned in the available literature.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester is related to a class of chemicals that include triazole derivatives, known for their broad application in biological and chemical synthesis. The synthesis of similar triazole ester and benzotriazole ester derivatives, through reactions involving compounds like 4-methoxy Benzaldehyde and Benzoyl chloride, highlights the compound's relevance in creating substances with potential biological applications, such as antimicrobial and antifungal activities. These processes involve several characterization techniques, including IR, NMR, and FT-IR, to confirm the structure of the synthesized compounds (Toumani, 2017).

Biological Applications

The derivatives of triazole compounds, including those structurally similar to the compound , have been extensively researched for their biological applications. For instance, new triazolylindole derivatives have been synthesized and evaluated for their antifungal activity, showcasing the compound's potential use in developing new antifungal agents. Such studies involve the creation of novel compounds through complex chemical reactions and subsequent testing for biological efficacy (Singh & Vedi, 2014).

Antimicrobial Activity

The research into triazole derivatives, similar to 2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester, extends into the exploration of their antimicrobial properties. A study synthesized novel 1,2,4-triazole derivatives, screening them for antimicrobial activities. Some of these derivatives showed good to moderate activities against various microorganisms, indicating the potential use of such compounds in antimicrobial treatments (Bektaş et al., 2007).

Chemical Properties and Structural Analysis

The structural analysis of similar compounds, focusing on secondary interactions and structure-activity relationships, has provided insights into how modifications in the molecular structure can influence biological activity. This kind of research is crucial for designing more effective drug molecules by understanding the underlying chemical properties and interactions that contribute to their biological effects (Dinesh, 2013).

Future Directions

The future directions for research on “2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Properties

IUPAC Name

methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h3-13H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGQGUUMJYSWFJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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